![molecular formula C20H31NO5 B561923 (2S)-[(2'S)-叔Boc-氨基-(3'S)-甲基-1-戊氧基]-3-苯基丙酸 CAS No. 160141-23-1](/img/no-structure.png)

(2S)-[(2'S)-叔Boc-氨基-(3'S)-甲基-1-戊氧基]-3-苯基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

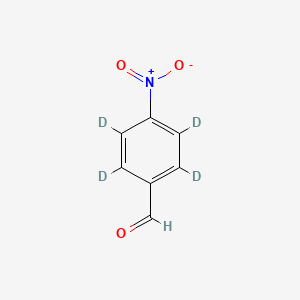

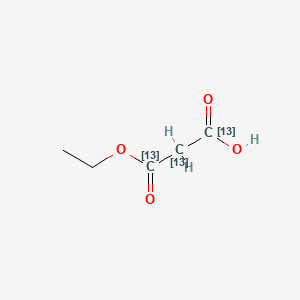

“(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid” is a chemical compound with the molecular formula C20H31NO5 . It appears as a crystalline powder . The compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 31 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact arrangement of these atoms in the molecule would determine its physical and chemical properties.Physical And Chemical Properties Analysis

This compound appears as a crystalline powder . It is soluble in methanol . The compound should be stored at -20° C . Its melting point is 61-63°C .科学研究应用

氨基酸和芳香族化合物的化学和生物活性

含羞草氨酸的化学和生物活性: 含羞草氨酸是一种非蛋白氨基酸,展示了多种生物活性,包括抗癌、抗炎和抗病毒特性。它在针对各种疾病开发特异性抑制剂中的作用突出了氨基酸在治疗应用中的潜力 (Nguyen & Tawata, 2016).

芳香族化合物的生物降解: 对大肠杆菌的研究证明了它降解芳香族化合物的能力,为这些物质的微生物分解代谢及其在生物修复和生物转化策略中的潜力提供了见解 (Díaz et al., 2001).

抗惊厥 GABA 摄取抑制剂: 对替加宾(一种选择性 GABA 摄取抑制剂)的研究强调了修饰芳香族化合物以增强癫痫治疗中治疗功效的相关性 (Suzdak & Jansen, 1995).

潜在的治疗应用

神经退行性和精神疾病: 熊果酸是一种存在于植物中的五环三萜类化合物,表现出一系列生物活性。它对神经退行性和精神疾病(如阿尔茨海默病和抑郁症)的影响突出了天然芳香族化合物的治疗潜力 (Ramos-Hryb et al., 2017).

基于苯硼酸的电化学生物传感器: 使用苯硼酸及其衍生物开发用于检测糖和糖蛋白的生物传感器证明了芳香族化合物在生物分析化学和诊断学中的适用性 (Anzai, 2016).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid involves the protection of the amine group, followed by the alkylation of the protected amine with 3-phenylpropionic acid. The final step involves the deprotection of the amine group to yield the target compound.", "Starting Materials": ["Boc-protected amino acid", "3-phenylpropionic acid", "Methyl iodide", "Sodium hydride", "Pentanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water"], "Reaction": ["1. Boc-protect the amino group of the amino acid using Boc-anhydride and a base catalyst.", "2. Alkylate the protected amine with methyl iodide and sodium hydride in a polar aprotic solvent such as diethyl ether.", "3. React the resulting intermediate with 3-phenylpropionic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in a polar aprotic solvent.", "4. Deprotect the Boc group using hydrochloric acid in a polar aprotic solvent such as diethyl ether.", "5. Neutralize the reaction mixture with sodium hydroxide and extract the product using water and a nonpolar solvent such as diethyl ether.", "6. Purify the product using standard techniques such as column chromatography or recrystallization." ] } | |

CAS 编号 |

160141-23-1 |

产品名称 |

(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid |

分子式 |

C20H31NO5 |

分子量 |

365.47 |

IUPAC 名称 |

(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid |

InChI |

InChI=1S/C20H31NO5/c1-6-14(2)16(21-19(24)26-20(3,4)5)13-25-17(18(22)23)12-15-10-8-7-9-11-15/h7-11,14,16-17H,6,12-13H2,1-5H3,(H,21,24)(H,22,23)/t14-,16+,17-/m0/s1 |

InChI 键 |

FTMLRDMMNWLYOE-UAGQMJEPSA-N |

SMILES |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

同义词 |

(αS)-α-[[(2S,3S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylpentyl]oxy]benzenepropanoic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

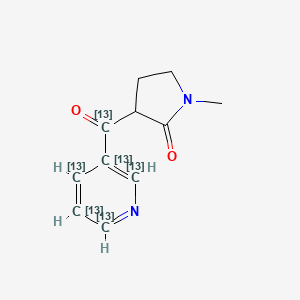

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)

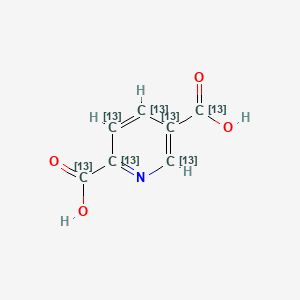

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)

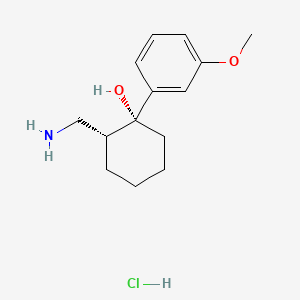

![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)